4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde
Description
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a synthetic triazole-containing aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at the 3- and 5-positions. A triazole ring, functionalized with a 4-chlorophenyl group, is linked via a methoxy bridge to the benzaldehyde moiety. The presence of electron-withdrawing groups (chlorine, fluorine) may influence its reactivity, solubility, and binding affinity in biological systems.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNOIWKKBRKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole derivative.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy reagent.
Introduction of Difluorobenzaldehyde:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its potential as an antibacterial and antifungal agent. In several studies, derivatives of triazoles have shown varying degrees of efficacy against different microbial strains, suggesting that modifications to the triazole structure can enhance biological activity .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer potential. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group may contribute to the enhanced activity against specific cancer types .
Chemical Synthesis
The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Triazole Ring : Utilizing 1-(4-chlorophenyl) and appropriate azide or hydrazine reagents to form the triazole moiety.
- Methoxylation : Introducing the methoxy group through methylation reactions.
- Fluorination : Selective fluorination can be achieved using fluorinating agents to introduce difluoro groups at the aromatic ring.
- Aldehyde Formation : The final step involves converting the intermediate into an aldehyde through oxidation reactions.
Polymer Chemistry
The compound has potential applications in polymer chemistry as a building block for synthesizing functionalized polymers. Its reactive aldehyde group allows for incorporation into polymer matrices, which can enhance properties such as thermal stability, mechanical strength, and chemical resistance.
Dyes and Pigments
Due to its unique structure, this compound can be utilized in the synthesis of dyes and pigments. The presence of multiple functional groups enables the formation of colorants with specific absorption characteristics suitable for various applications in textiles and coatings.
Case Study 1: Antimicrobial Screening
In a study published by MDPI, various triazole derivatives were screened for their antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that modifications similar to those present in this compound resulted in enhanced activity compared to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
A research article detailed the synthesis of several triazole derivatives and their evaluation against different cancer cell lines. It was found that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents, highlighting the potential of triazole compounds as effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Comparisons
In contrast, 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole lacks an aldehyde group but exhibits stronger π-π stacking due to phenyl substituents, influencing its solid-state behavior . The 4-chlorophenyl-triazole moiety shares similarities with compounds in , which feature triazole rings linked to chlorophenyl groups. Such structures are often associated with antifungal and anticancer properties, suggesting the target compound may share these bioactivities .
Synthetic Routes The synthesis of the target compound likely follows methods analogous to those in , where triazole derivatives are condensed with substituted benzaldehydes under acidic conditions . However, the use of 3,5-difluorobenzaldehyde instead of non-fluorinated aldehydes may require optimized reaction conditions to avoid side reactions from electron-deficient aromatic systems.
For example, 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole was characterized using similar software, revealing planar triazole rings and intermolecular hydrogen bonds .
Biological Activity Compounds like 2-4DCZ () and those in highlight the role of halogenated aromatic groups in enhancing lipophilicity and membrane permeability. The 3,5-difluoro substitution in the target compound may further modulate its pharmacokinetic profile compared to mono-halogenated analogues.
Biological Activity
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a compound of interest due to its unique structural features and potential biological applications. This compound incorporates a triazole moiety, which has been recognized for its diverse pharmacological properties. The biological activity of this compound is primarily explored in the context of its interaction with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable triazole precursor. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. The compound can be purified through crystallization techniques to obtain high-purity samples for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to demonstrate efficacy against various bacterial strains and fungi. The specific activity of this compound against microbial pathogens needs further investigation but is anticipated based on the structural similarities with known active triazole derivatives.
Anticancer Activity
Triazole-based compounds have been explored for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary in vitro studies may suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, triazole derivatives have shown potential as inhibitors of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. This inhibition could extend to herbicidal applications, making this compound a candidate for agricultural use against unwanted plant species.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
